Primidolol

Description

antihypertensive agent with both alpha & beta adrenoceptor blocking activity; RN & N1 from 9th CI Form Index; RN given refers to parent cpd; structure in UD 31; 139f

Structure

3D Structure

Properties

IUPAC Name |

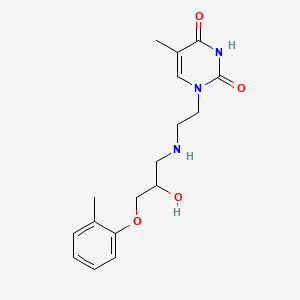

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPFDTUCPKFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40778-40-3 (hydrochloride) | |

| Record name | Primidolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043840 | |

| Record name | Primidolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67227-55-8 | |

| Record name | Primidolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primidolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primidolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{[2-hydroxy-3-(2-methylphenoxy)propyl]amino}ethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMIDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QH73D78K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Primidolol's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide

Abstract: Primidolol is an orally active antagonist of both alpha and beta-adrenergic receptors, positioning it as a compound of interest for cardiovascular disease research and development.[1] This document provides a detailed examination of its core mechanism of action, based on the established pharmacology of its drug class. It outlines the molecular signaling pathways affected by this compound, presents illustrative quantitative data on receptor binding and functional antagonism, and details the experimental protocols necessary for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Core Mechanism of Action: Dual Adrenergic Receptor Blockade

This compound is classified as a beta-adrenergic receptor antagonist[2][3] with combined alpha-blocking properties.[1] Its therapeutic effects in cardiovascular disease stem from its ability to competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1, β1, and β2-adrenergic receptors.

-

β1-Adrenergic Blockade: The primary cardiovascular effects of this compound are mediated through the blockade of β1-receptors, which are predominantly located in the heart.[4][5] Antagonism of these receptors leads to:

-

α1-Adrenergic Blockade: Blockade of α1-receptors in vascular smooth muscle leads to vasodilation. This action reduces peripheral vascular resistance, contributing to the antihypertensive effect of the drug.

This dual-receptor blockade provides a comprehensive mechanism for blood pressure control and reducing myocardial oxygen demand, which is beneficial in conditions like hypertension and ischemic heart disease.[7]

Signaling Pathways Modulated by this compound

The physiological effects of this compound are a direct consequence of its interference with specific intracellular signaling cascades. The canonical pathway initiated by β1-adrenergic receptor activation and its inhibition by this compound are detailed below.

β1-Adrenergic Receptor Signaling Cascade (Agonist-Activated)

Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets within the cardiomyocyte, resulting in increased heart rate and contractility.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. Role of Beta-blockers in Cardiovascular Disease in 2019 - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 8. Cardiotoxic and Cardioprotective Features of Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Primidolol: A Methodological and Conceptual Guide

Absence of Evidence: As of late 2025, a thorough review of published scientific literature reveals no studies investigating or establishing an antibacterial spectrum of activity for the beta-blocker Primidolol. Therefore, no quantitative data on its minimum inhibitory concentrations (MICs) against bacterial strains, detailed experimental protocols specific to this compound, or elucidated signaling pathways for any antimicrobial action are available.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential antibacterial properties of a compound like this compound. It outlines the standard methodologies and conceptual workflows used in the field of antimicrobial research.

Quantitative Data Presentation: A Template for Discovery

Should this compound be investigated for antibacterial activity, the quantitative data, typically in the form of Minimum Inhibitory Concentrations (MICs), would be summarized for clarity and comparison. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Data would be presented as shown in the hypothetical table below.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Standard Bacterial Strains.

| Bacterial Species | Strain | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | >128 | >128 | >128 |

| Enterococcus faecalis | ATCC 29212 | Positive | >128 | >128 | >128 |

| Escherichia coli | ATCC 25922 | Negative | >128 | >128 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 | >128 | >128 |

| Klebsiella pneumoniae | ATCC 13883 | Negative | >128 | >128 | >128 |

Note: The values presented in this table are purely illustrative and do not represent actual experimental data for this compound.

Experimental Protocols: Determining Antibacterial Activity

The following is a detailed, generalized protocol for determining the MIC of a compound, such as this compound, using the broth microdilution method. This is a standard and widely accepted technique in microbiology.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

-

Test Compound (this compound): A stock solution of known concentration is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) that does not interfere with bacterial growth.

-

Bacterial Strains: Standard quality control strains (e.g., from the American Type Culture Collection - ATCC) are used. Cultures are grown on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and a 37°C incubator.

2. Inoculum Preparation:

-

Several well-isolated colonies of the test bacterium are transferred to a tube of sterile saline or broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

The test compound stock solution is serially diluted (typically two-fold) in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

-

The prepared bacterial inoculum is added to each well containing the diluted test compound.

-

Controls:

-

Positive Control: Wells containing the bacterial inoculum in CAMHB without any test compound.

-

Negative Control: Wells containing CAMHB and the test compound at the highest concentration, but no bacterial inoculum.

-

Sterility Control: Wells containing only sterile CAMHB.

-

-

The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.

4. Data Interpretation:

-

Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

-

The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Conceptual Workflow for Antibacterial Spectrum Evaluation

The process of determining the antibacterial spectrum of a novel compound follows a logical progression from initial screening to more detailed characterization. The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for evaluating the antibacterial spectrum of a test compound.

This guide provides a foundational understanding of the principles and methods that would be applied to investigate the antibacterial properties of this compound or any other novel compound. The absence of specific data for this compound underscores a potential area for future research.

Primidolol: An Inquiry into its Antioxidant Properties and Cellular Effects

Despite a comprehensive review of scientific literature, there is a significant lack of available data specifically detailing the antioxidant properties and associated cellular effects of primidolol. As a beta-adrenergic receptor antagonist, its primary mechanism of action is understood to be the blockage of beta-adrenoceptors, leading to its use as an antihypertensive agent. However, dedicated studies investigating its potential to mitigate oxidative stress, scavenge free radicals, or influence cellular pathways related to antioxidant defense appear to be absent from the public domain.

While the direct antioxidant capacity of this compound remains uncharacterized, the broader class of beta-blockers has been a subject of interest for their potential pleiotropic effects, including antioxidant activities. It is crucial to emphasize that the following information pertains to other beta-blockers and should not be extrapolated to this compound without dedicated experimental validation.

General Antioxidant Properties Observed in Other Beta-Blockers

Several beta-blockers, such as carvedilol and propranolol, have demonstrated antioxidant properties through various mechanisms. These mechanisms are generally categorized as either direct free radical scavenging or indirect effects on cellular antioxidant systems.

-

Direct Radical Scavenging: Some beta-blockers have been shown to directly interact with and neutralize reactive oxygen species (ROS). This activity is often attributed to specific structural features of the molecule that can donate an electron or a hydrogen atom to a free radical, thereby stabilizing it.

-

Inhibition of Pro-oxidant Enzymes: Certain beta-blockers may inhibit enzymes that contribute to the production of ROS, such as NADPH oxidase.

-

Upregulation of Endogenous Antioxidant Defenses: Some studies suggest that certain beta-blockers can enhance the expression or activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Potential Cellular Effects Related to Oxidative Stress (Observed in Other Beta-Blockers)

The antioxidant activities of some beta-blockers can translate into various cellular effects, primarily focused on cytoprotection against oxidative damage. These may include:

-

Inhibition of Lipid Peroxidation: By scavenging free radicals, some beta-blockers can prevent the damaging oxidation of lipids within cell membranes.

-

Protection against Oxidative DNA Damage: Neutralization of ROS can help protect cellular DNA from oxidative modifications.

-

Modulation of Signaling Pathways: Oxidative stress is known to activate various cellular signaling pathways, some of which are involved in inflammation and apoptosis. By reducing oxidative stress, certain beta-blockers may indirectly influence these pathways.

Hypothetical Signaling Pathway for Beta-Blocker Antioxidant Action

The following diagram illustrates a generalized and hypothetical signaling pathway through which a beta-blocker with antioxidant properties might exert its effects. It is important to reiterate that this is a conceptual model based on findings for other beta-blockers and has not been specifically demonstrated for this compound.

Caption: Hypothetical mechanisms of beta-blocker antioxidant effects.

Experimental Protocols for Assessing Antioxidant Properties

Should researchers wish to investigate the antioxidant properties of this compound, a standard battery of in vitro and cellular assays would be employed. The following are detailed methodologies for key experiments commonly cited in antioxidant research.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Methodology:

-

Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•+ solution.

-

Include a positive control and a blank.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Cellular Antioxidant Assays

1. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate until confluent.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-24 hours).

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark.

-

After the incubation period, measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Quantify the reduction in ROS levels in this compound-treated cells compared to the stressed control.

-

2. Measurement of Endogenous Antioxidant Enzyme Activity

-

Principle: The activity of key antioxidant enzymes such as SOD, CAT, and GPx can be measured in cell lysates using commercially available assay kits. These kits are typically based on colorimetric or fluorometric detection of the products of the enzymatic reactions.

-

Methodology:

-

Culture cells and treat them with this compound with and without an oxidative stressor.

-

Harvest the cells and prepare cell lysates according to the instructions of the specific assay kit.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Perform the enzyme activity assays for SOD, CAT, and GPx following the manufacturer's protocols.

-

Normalize the enzyme activity to the protein concentration and compare the activities in treated versus control cells.

-

Workflow for Investigating this compound's Antioxidant Properties

The following diagram outlines a logical workflow for a research project aimed at characterizing the antioxidant potential of this compound.

Caption: Experimental workflow for this compound antioxidant research.

In Vitro Characterization of Primidolol's Beta-Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A critical aspect of in vitro characterization is the clear and concise presentation of quantitative data. For a compound like Primidolol, the following tables would be populated with experimental data to summarize its beta-blocking properties.

Table 1: Receptor Binding Affinity of this compound at Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | This compound Ki (nM) |

| β1 | [³H]-CGP 12177 | Data not available |

| β2 | [³H]-ICI 118,551 | Data not available |

| β3 | [³H]-L-748,337 | Data not available |

| Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. |

Table 2: Functional Antagonist Potency of this compound at Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Agonist | Functional Assay | This compound IC50 (nM) |

| β1 | Isoprenaline | cAMP Accumulation | Data not available |

| β2 | Isoprenaline | cAMP Accumulation | Data not available |

| β3 | BRL 37344 | cAMP Accumulation | Data not available |

| IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro beta-blocking activity of a compound such as this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: e.g., [³H]-Dihydroalprenolol (DHA) or other subtype-selective radioligands.

-

Non-specific binding control: A high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound). A set of wells containing the radioligand and membranes without the test compound serves as the total binding control. Another set containing an excess of a non-labeled antagonist determines the non-specific binding.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

References

Primidolol (UK-11443): A Technical Overview of its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Development History

Primidolol was discovered and developed by a team of scientists at Pfizer Corporation in the early 1970s. The discovery was first formally disclosed in a German patent filed in 1972 and published on February 22, 1973.[1] The key inventors listed are Joachim Augstein, David Alexander Cox, and Allan Leslie Ham.[1]

Following the patent, the scientific details were published in the Journal of Medicinal Chemistry in November 1973, in a paper titled "Beta-adrenoceptor blocking agents. 1. Cardioselective 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols".[1] This research emerged during a period of intense investigation into β-blockers, following the revolutionary introduction of propranolol. The primary goal of researchers at the time was to develop new agents with improved selectivity for the β1-adrenergic receptors located in the heart, thereby reducing the risk of side effects like bronchospasm, which are associated with the blockade of β2-receptors in the lungs. This compound was one of the novel compounds synthesized and evaluated in this effort to achieve cardioselectivity.

Clinical investigations into its efficacy as an antihypertensive agent were conducted, with studies published in the early 1980s examining its effects on blood pressure in patients with hypertension.[1]

Chemical Properties and Synthesis

This compound is chemically identified as 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione. Its structure combines a substituted propanolamine side chain, characteristic of many β-blockers, with a pyrimidine-dione (thymine) moiety.

| Property | Value |

| IUPAC Name | 1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione |

| Synonyms | UK-11443, Primidololum |

| CAS Number | 67227-55-8 |

| Molecular Formula | C17H23N3O4 |

| Molar Mass | 333.388 g·mol−1 |

General Synthesis Pathway

While the specific, step-by-step experimental protocol from the original 1973 paper by Augstein et al. is not accessible, the synthesis of aryl-oxy-propanolamine β-blockers generally follows a well-established route. The logical synthesis for this compound would involve the reaction of a substituted epoxide with an appropriate amine.

The diagram below illustrates the likely synthetic workflow for this compound.

Caption: A logical workflow for the chemical synthesis of this compound (UK-11443).

Mechanism of Action and Pharmacological Profile

This compound is classified as a β-adrenergic receptor antagonist.[1] Some sources also describe it as having combined α/β-blocking activity, similar to labetalol or carvedilol. The primary therapeutic effect in hypertension is achieved by competitively blocking the binding of endogenous catecholamines (norepinephrine and epinephrine) to β1-receptors in the heart muscle. This action reduces heart rate, cardiac contractility, and consequently, cardiac output and blood pressure.

The general signaling pathway for β1-adrenergic receptor activation and its inhibition by a β-blocker like this compound is depicted below.

Caption: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.

Quantitative Pharmacological Data

A comprehensive search of scientific literature and historical records did not yield specific quantitative data for this compound, such as IC50 values, binding affinities (Ki), or pA2 values from its original characterization. This information is likely contained within the full text of the 1973 Journal of Medicinal Chemistry article, which was not accessible. For context, β-blockers are typically characterized by their relative affinity for β1 and β2 receptors, which determines their cardioselectivity.

Experimental Protocols

The precise protocols from the 1973 Pfizer study are not available. However, based on standard pharmacological practices of the time, the following methodologies were likely employed to synthesize and characterize this compound.

General Synthesis Protocol (Hypothetical)

-

Epoxide Formation: o-Cresol would be reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether, 1-(2,3-epoxypropoxy)-2-methylbenzene. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by vacuum distillation or column chromatography.

-

Amine Synthesis: 1-(2-Aminoethyl)thymine would be prepared separately, likely by reacting thymine with a suitable two-carbon electrophile bearing a masked or precursor amine group, followed by deprotection or conversion to the primary amine.

-

Coupling Reaction: The synthesized epoxide (1 equivalent) and 1-(2-aminoethyl)thymine (1 equivalent) would be refluxed in a suitable solvent, such as ethanol or isopropanol, for several hours. The progress of the reaction would be monitored by TLC.

-

Purification and Salt Formation: Upon completion, the solvent would be removed under reduced pressure. The resulting crude product would be purified, potentially by recrystallization or column chromatography. For pharmacological use, the free base would typically be converted to a stable, water-soluble salt (e.g., hydrochloride) by treating a solution of the base with ethereal HCl.

In Vitro Pharmacological Assessment (Hypothetical)

The cardioselectivity and potency of new β-blockers in the 1970s were commonly assessed using isolated organ bath preparations.

-

Objective: To determine the antagonist activity of this compound at β1- and β2-adrenergic receptors.

-

β1-Receptor Preparation: Isolated guinea pig right atria would be used. The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The spontaneous rate of contraction serves as a measure of β1-receptor activity.

-

β2-Receptor Preparation: Isolated guinea pig tracheal strips or rat uterus preparations would be used. The tissue would be mounted in an organ bath under tension. Relaxation of the smooth muscle, induced by a β2-agonist, serves as the endpoint.

-

Experimental Procedure:

-

A cumulative concentration-response curve would be established for a standard β-agonist, such as isoprenaline.

-

The tissue would then be incubated with a fixed concentration of this compound for a set period.

-

A second cumulative concentration-response curve for isoprenaline would be generated in the presence of this compound.

-

-

Data Analysis: The potency of this compound as an antagonist would be determined by the degree of rightward shift in the agonist's concentration-response curve. This is often expressed as a pA2 value , which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response. By comparing the pA2 values obtained from the β1 (atria) and β2 (trachea/uterus) preparations, a cardioselectivity ratio would be calculated.

Conclusion

This compound (UK-11443) is a historically significant molecule that emerged from the intensive search for cardioselective β-blockers in the early 1970s by Pfizer. Its chemical synthesis follows established pathways for aryloxypropanolamine compounds. While it was advanced to clinical studies for hypertension, specific quantitative data on its receptor binding and selectivity from the primary literature are not widely available today. The methodologies described represent the standard practices of the era and provide a framework for understanding how this compound was likely characterized as a novel therapeutic agent.

References

Preclinical Pharmacological Profile of Primidolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primidolol (also known by its developmental code UK-11,443) is a pharmacological agent identified as an orally active antagonist of both α- and β-adrenergic receptors.[1][2] Its dual mechanism of action confers upon it antihypertensive properties, suggesting its potential therapeutic application in cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the available preclinical pharmacological data for this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetic profile based on non-clinical studies.

Pharmacological Classification and Mechanism of Action

This compound is classified as an α/β-adrenergic receptor blocker.[1] This classification indicates that it competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to both alpha and beta adrenoceptors. The blockade of these receptors in the sympathetic nervous system is a well-established mechanism for reducing blood pressure.

The adrenergic signaling pathway plays a crucial role in regulating cardiovascular function. Stimulation of β1-adrenergic receptors in the heart increases heart rate and contractility, while stimulation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction. By antagonizing these receptors, this compound is expected to elicit a reduction in cardiac output and peripheral vascular resistance, leading to a decrease in arterial blood pressure.

Figure 1. Mechanism of action of this compound on the adrenergic signaling pathway.

Pharmacodynamics

While specific quantitative preclinical data on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at α and β-adrenergic receptor subtypes are not publicly available, its classification as an α/β-blocker implies activity at these targets. The antihypertensive effects observed in clinical settings provide in-human validation of its pharmacodynamic action.[2]

Experimental Protocols for Pharmacodynamic Evaluation

Standard preclinical assays are employed to characterize the pharmacodynamic profile of α/β-adrenergic blockers.

1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound for specific receptor subtypes.

-

Objective: To quantify the affinity (Ki) of this compound for α1, α2, β1, and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptor subtype.

-

Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Figure 2. Experimental workflow for a radioligand binding assay.

2. In Vitro Functional Assays: These assays assess the functional consequences of receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.

-

Objective: To determine the potency (IC50 or EC50) and efficacy of this compound in modulating receptor-mediated signaling.

-

Methodology (Example for β-adrenergic receptors):

-

Cell Culture: Use cell lines endogenously or recombinantly expressing β-adrenergic receptors.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known β-agonist (e.g., isoproterenol).

-

Second Messenger Measurement: The intracellular levels of cyclic AMP (cAMP), a downstream second messenger of β-receptor activation, are measured using techniques like ELISA or HTRF.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified to determine its antagonist potency (IC50).

-

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME) data, are not available in the public domain. However, it has been described as an orally active agent, indicating at least some degree of oral bioavailability.[1]

Experimental Protocols for Pharmacokinetic Evaluation

Standard preclinical studies to define the pharmacokinetic profile of a drug candidate are outlined below.

1. In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rat, Dog):

-

Objective: To determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), AUC (area under the curve), clearance (CL), and volume of distribution (Vd).

-

Methodology:

-

Dosing: The compound is administered to animals via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to derive the pharmacokinetic parameters. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Figure 3. Workflow for a typical preclinical pharmacokinetic study.

Summary of Quantitative Data

Due to the limited availability of public data, a comprehensive quantitative summary table for the preclinical profile of this compound cannot be constructed at this time. Further research or access to proprietary data would be required to populate the following conceptual tables.

Table 1: Conceptual Pharmacodynamic Profile of this compound

| Parameter | α1-Adrenoceptor | α2-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor |

| Binding Affinity (Ki, nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Functional Potency (IC50, nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Conceptual Pharmacokinetic Profile of this compound in Preclinical Species

| Parameter | Rat | Dog |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| t1/2 (h) | Data Not Available | Data Not Available |

| AUC (ng*h/mL) | Data Not Available | Data Not Available |

| Clearance (mL/min/kg) | Data Not Available | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |

| Oral Bioavailability (%) | Data Not Available | Data Not Available |

Conclusion

This compound is an α/β-adrenergic receptor antagonist with demonstrated antihypertensive activity. While its general mechanism of action is understood, a detailed preclinical pharmacological profile, including quantitative data on receptor binding, functional potency, and pharmacokinetics, is not publicly accessible. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such a comprehensive profile, which is essential for the continued development and characterization of this and similar drug candidates. Further investigation is warranted to fully elucidate the preclinical pharmacological properties of this compound.

References

Primidolol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primidolol is an antihypertensive agent identified as an α/β-adrenergic receptor blocker.[1][2] This technical guide provides a framework for the target identification and validation of this compound, addressing its mechanism of action through detailed experimental protocols and data presentation. While specific binding affinities and functional potencies for this compound are not extensively reported in publicly available literature, this document outlines the standard methodologies used to characterize such a compound. The guide includes protocols for in vitro binding and functional assays, summarizes the expected in vivo outcomes, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a chemical entity with recognized antihypertensive properties.[1] Its primary mechanism of action is attributed to its ability to block both α and β-adrenergic receptors.[2] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of cardiovascular function. Their modulation by ligands like this compound can lead to significant physiological responses, including a reduction in blood pressure. This guide details the necessary studies to fully characterize the interaction of this compound with its molecular targets.

Target Identification

The primary targets for this compound have been identified as adrenergic receptors. Specifically, it is classified as a blocker of both α and β subtypes.[2] The validation of these targets involves a series of in vitro and in vivo experiments to determine the binding affinity and functional effect of this compound on these receptors.

In Vitro Studies: Target Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the direct interaction between this compound and specific adrenergic receptor subtypes.

Table 1: Representative Data from Adrenergic Receptor Binding Assays

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |

| α₁-adrenergic | [³H]-Prazosin | Data not available |

| β₁-adrenergic | [¹²⁵I]-Cyanopindolol | Data not available |

| β₂-adrenergic | [¹²⁵I]-Cyanopindolol | Data not available |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a generalized procedure for determining the binding affinity of this compound for adrenergic receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound for α₁-, β₁-, and β₂-adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]-Prazosin for α₁, [¹²⁵I]-Cyanopindolol for β₁/β₂).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., high concentration of a known antagonist like phentolamine for α₁ or propranolol for β).

-

Assay buffer (e.g., Tris-HCl, MgCl₂).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes expressing the target receptor on ice. Dilute to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ, and varying concentrations of this compound.

-

Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Target Validation

Target validation confirms that the interaction of a compound with its identified target elicits the expected physiological response. For this compound, this involves functional assays to measure its effect on adrenergic receptor signaling and in vivo studies to confirm its antihypertensive activity.

In Vitro Studies: Functional Assays

Functional assays assess the ability of this compound to antagonize the downstream signaling of adrenergic receptors. For β-adrenergic receptors, which are coupled to Gs proteins, this is typically a cAMP (cyclic adenosine monophosphate) assay. For α₁-adrenergic receptors, coupled to Gq proteins, a calcium flux assay would be appropriate.

Table 2: Representative Data from Functional Assays

| Receptor Subtype | Agonist | This compound IC₅₀ (nM) |

| β₁-adrenergic (cAMP) | Isoproterenol | Data not available |

| β₂-adrenergic (cAMP) | Isoproterenol | Data not available |

| α₁-adrenergic (Calcium Flux) | Phenylephrine | Data not available |

Experimental Protocol: cAMP Functional Assay

This protocol describes a generalized procedure for determining the functional potency of this compound as a β-adrenergic receptor antagonist.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in blocking agonist-induced cAMP production.

Materials:

-

Cells expressing the β-adrenergic receptor subtype of interest.

-

A known β-adrenergic agonist (e.g., isoproterenol).

-

This compound solutions of varying concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates until they reach the desired confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ concentration) to all wells except the negative control.

-

Incubation: Incubate for a time sufficient to induce a measurable cAMP response (e.g., 15-30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Studies

In vivo studies are essential to confirm the therapeutic efficacy of this compound. Clinical trials have been conducted to evaluate its antihypertensive effects in patients.

Clinical Efficacy

A study involving patients with moderately severe hypertension investigated the efficacy and safety of this compound. Patients were administered starting dosages of 50 mg or 100 mg. The study observed significant decreases in blood pressure and heart rate 3 hours post-dose.[1]

Table 3: Summary of In Vivo Antihypertensive Effects of this compound

| Study Population | Dosage | Primary Outcome | Reference |

| In-patients with moderately severe hypertension | 50 mg or 100 mg | Significant decrease in blood pressure and heart rate | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding the context of this compound's action and the methods for its characterization.

Caption: Signaling pathway of this compound as an adrenergic receptor antagonist.

Caption: Experimental workflow for this compound target validation.

Conclusion

This compound is an established α/β-adrenergic receptor blocker with demonstrated antihypertensive effects. While detailed quantitative data on its receptor interaction is not widely published, this guide provides the necessary framework for its comprehensive target identification and validation. The outlined experimental protocols for binding and functional assays represent the standard methodologies required to fully characterize the pharmacological profile of this compound and similar compounds. The provided diagrams offer a clear visual representation of its mechanism of action and the scientific process for its evaluation. Further research to quantify the binding affinities and functional potencies of this compound across a range of adrenergic receptor subtypes would provide a more complete understanding of its therapeutic effects and potential side-effect profile.

References

Investigating the Off-Target Effects of Primidolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primidolol is recognized primarily for its role as an alpha/beta-adrenergic receptor antagonist, exerting its therapeutic effects in the management of hypertension. However, the complete characterization of any pharmacologically active agent necessitates a thorough investigation of its potential off-target interactions. These unintended molecular engagements can contribute to adverse drug reactions or, in some instances, reveal novel therapeutic opportunities. This technical guide provides a comprehensive framework for the systematic investigation of the off-target effects of this compound. It outlines detailed experimental protocols for key assays, presents hypothetical data in structured tables for illustrative purposes, and visualizes the underlying scientific logic and workflows using signaling pathway and process diagrams. This document is intended to serve as a practical resource for researchers in pharmacology, toxicology, and drug development to facilitate a robust assessment of the selectivity profile of this compound and similar molecules.

Introduction

This compound is a cardiovascular drug that functions as a blocker of both alpha and beta-adrenergic receptors. While its on-target activity is well-documented, a comprehensive understanding of its molecular interactions requires a systematic evaluation of its off-target profile. Off-target effects occur when a drug binds to and modulates the function of proteins other than its intended therapeutic target. Such interactions can lead to unforeseen side effects and toxicities.[1] Conversely, identifying off-target activities can sometimes lead to drug repurposing efforts.

This guide details a proposed investigational workflow to characterize the off-target binding profile of this compound. The methodologies described herein represent the current standards in safety pharmacology and preclinical drug development for identifying and characterizing unintended molecular interactions.

Proposed Investigational Strategy

A multi-pronged approach is recommended to thoroughly investigate the off-target effects of this compound. This strategy encompasses broad screening panels to identify potential off-target hits, followed by more focused secondary assays to confirm and characterize these interactions.

Phase 1: Broad Off-Target Screening

The initial phase involves screening this compound against a large and diverse panel of receptors, ion channels, transporters, and enzymes to identify potential off-target liabilities.

-

Large-Scale Receptor and Enzyme Profiling (e.g., CEREP SafetyScreen Panels): These commercially available panels provide a cost-effective method to assess the interaction of a compound with a wide array of molecular targets at a standard concentration (e.g., 10 µM).[2][3][4][5]

-

Kinase Profiling: Given that many drugs exhibit off-target kinase activity, screening this compound against a comprehensive panel of kinases is crucial.[6][7]

Phase 2: Hit Confirmation and Potency Determination

Any significant interactions ("hits") identified in the initial screening phase should be further investigated to confirm the binding and determine the potency of the interaction.

-

Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9][10][11][12]

-

Enzymatic Assays: For hits on enzymes, in vitro enzymatic assays are used to determine the inhibitory or activating potency (IC50 or EC50) of this compound.

Phase 3: Functional Characterization

Confirmed off-target interactions with sufficient potency should be evaluated in cell-based functional assays to understand the physiological consequences of the binding event.

-

Cellular Functional Assays: These assays measure the downstream effects of receptor or enzyme modulation in a cellular context, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.[13]

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from the proposed investigations would be structured for clear comparison and interpretation.

Table 1: Hypothetical Results from a Broad Off-Target Screening Panel (e.g., CEREP SafetyScreen) for this compound at 10 µM

| Target Class | Target | % Inhibition of Binding |

| GPCRs | 5-HT2B Receptor | 68% |

| Dopamine D2 Receptor | 55% | |

| Muscarinic M1 Receptor | 15% | |

| Ion Channels | hERG Potassium Channel | 45% |

| L-type Calcium Channel | 22% | |

| Enzymes | Phosphodiesterase 4 (PDE4) | 5% |

| Cyclooxygenase-2 (COX-2) | 2% |

Results showing >50% inhibition are typically considered significant hits and warrant further investigation.

Table 2: Hypothetical Binding Affinities (Ki) of this compound for Confirmed Off-Target Hits

| Target | Radioligand | Ki (nM) |

| 5-HT2B Receptor | [3H]-LSD | 850 |

| Dopamine D2 Receptor | [3H]-Spiperone | 1200 |

| hERG Potassium Channel | [3H]-Dofetilide | 2500 |

Table 3: Hypothetical Functional Potency (IC50/EC50) of this compound in Cellular Assays

| Target | Assay Type | Cell Line | Functional Readout | IC50/EC50 (µM) |

| 5-HT2B Receptor | Calcium Mobilization | HEK293 | Intracellular Ca2+ | 1.5 |

| Dopamine D2 Receptor | cAMP Accumulation | CHO | cAMP Levels | 3.2 |

| hERG Potassium Channel | Patch Clamp Electrophysiology | HEK293 | IKr Current | 5.8 |

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the appropriate dilution of this compound or vehicle control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[9]

In Vitro Kinase Assay

This protocol outlines a method to assess the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase substrate (peptide or protein)

-

This compound stock solution

-

Kinase assay buffer (containing ATP and MgCl2)

-

Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase and the appropriate dilution of this compound or vehicle control.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the kinase substrate and ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (e.g., luminescence, fluorescence) on a plate reader.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.[14]

Cellular Functional Assay (cAMP Measurement)

This protocol describes a method to measure the effect of this compound on G-protein coupled receptor (GPCR) activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the target GPCR

-

This compound stock solution

-

Agonist for the target GPCR

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with assay buffer and pre-incubate with serial dilutions of this compound or vehicle control.

-

Stimulate the cells with a known agonist of the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

-

Determine the IC50 or EC50 value by plotting the cAMP response against the log concentration of this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

References

- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 13. news-medical.net [news-medical.net]

- 14. In vitro kinase assay [protocols.io]

Primidolol's Role in Modulating Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

Abstract

Primidolol is a pharmaceutical agent identified as an orally active α/β-adrenergic receptor blocker with antihypertensive properties.[1][2] Its primary mechanism of action involves the competitive antagonism of β-adrenoceptors, which play a crucial role in the sympathetic nervous system's regulation of cardiovascular function.[3] While detailed, this compound-specific research on intracellular signaling modulation is limited, its pharmacological classification provides a strong basis for understanding its effects on key signaling cascades. This technical guide synthesizes the available information on this compound and extrapolates its likely impact on cellular signaling, drawing from the well-established mechanisms of β-adrenergic receptor antagonists. We present available data, detail relevant experimental protocols, and provide visual representations of the implicated signaling pathways to support further research and drug development.

Core Concepts: Adrenergic Signaling and this compound's Mechanism of Action

The adrenergic signaling system is a fundamental regulator of physiological processes, including heart rate, contractility, and blood pressure.[4][5] This system is mediated by adrenergic receptors, which are G protein-coupled receptors (GPCRs) that bind to catecholamines like norepinephrine and epinephrine.[3] Beta-blockers, such as this compound, exert their effects by competitively inhibiting these receptors.[3][4]

This compound is classified as a beta-adrenergic receptor antagonist.[2] Its chemical formula is C17H23N3O4, and it is also known by the synonyms UK-11,443 and Primidololum.[2][6] While it possesses both α and β adrenoceptor blocking activity, its primary therapeutic effects are attributed to its action on β-receptors.[6]

Quantitative Data Summary

Specific quantitative data on this compound's binding affinities, IC50 values, and other pharmacological parameters are not extensively reported in publicly available literature. The following table summarizes the available chemical and physical properties.

| Parameter | Value | Source |

| Molecular Formula | C17H23N3O4 | [2][6] |

| Molecular Weight | 333.39 g/mol | [2] |

| CAS Number | 67227-55-8 | [2][6] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Signaling Pathways Modulated by this compound

Based on its classification as a β-adrenergic receptor antagonist, this compound is expected to modulate signaling pathways downstream of β-adrenoceptors. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA cascade. Some β-blockers have also been shown to engage in biased signaling, activating pathways independent of G-protein coupling, such as those involving β-arrestin.[7][8]

Canonical Gs-Coupled Signaling Pathway

The canonical pathway initiated by β-adrenergic receptor activation involves the coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses like increased heart rate and contractility.[4] this compound, by blocking the receptor, inhibits this entire cascade.

Potential for Biased Signaling via β-Arrestin

Modern pharmacology recognizes that some GPCR ligands can act as "biased agonists" or "biased antagonists," selectively activating certain downstream pathways while blocking others. For instance, the β-blocker carvedilol has been shown to act as an inverse agonist for Gs signaling but can stimulate β-arrestin-mediated signaling, leading to the activation of kinases like ERK1/2.[7][8] It is plausible that this compound could exhibit similar biased signaling properties, a hypothesis that warrants further investigation.

Experimental Protocols

Investigating the precise molecular mechanisms of this compound requires a suite of biochemical and cell-based assays.[9][10] The following are standard protocols used to characterize β-adrenergic receptor antagonists.

Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) to the membrane preparation.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

-

Cell Treatment:

-

Plate cells expressing the β-adrenergic receptor in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to activate adenylyl cyclase.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.

-

Western Blot for Phosphorylated ERK1/2

This assay is used to assess the activation of the MAPK/ERK pathway, a potential downstream target of biased signaling.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or an agonist for various times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion and Future Directions

This compound is an α/β-adrenergic receptor antagonist with established antihypertensive effects. While specific studies on its modulation of intracellular signaling pathways are not abundant, its mechanism of action can be inferred from its pharmacological class. The primary effect of this compound is the inhibition of the Gs-adenylyl cyclase-cAMP pathway. However, the potential for biased signaling through β-arrestin or other G protein-independent pathways remains an important area for future research.

To further elucidate the role of this compound in modulating signaling pathways, future studies should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of this compound for a wide range of adrenergic and other GPCRs.

-

Functional Selectivity Studies: Investigating whether this compound exhibits biased agonism or antagonism at β-adrenoceptors by assessing its effects on multiple downstream signaling readouts (e.g., cAMP production, β-arrestin recruitment, ERK activation).

-

In Vivo Signaling Studies: Utilizing animal models to confirm the in vitro findings and to understand the physiological consequences of this compound-mediated signaling in a complex biological system.

A deeper understanding of this compound's interactions with cellular signaling pathways will not only refine our knowledge of its therapeutic actions but may also open new avenues for the development of more selective and effective cardiovascular drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Adrenergic signaling polymorphisms and their impact on cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C17H23N3O4 | CID 68563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. primo.pugetsound.edu [primo.pugetsound.edu]

- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

Preliminary Toxicity Screening of Primidolol in Cell Lines: An In-depth Technical Guide

Introduction

Primidolol is a beta-adrenergic receptor antagonist with potential therapeutic applications. As with any novel pharmaceutical compound, a thorough evaluation of its toxicological profile is a critical component of the drug development process. This technical guide provides a framework for the preliminary in vitro toxicity screening of this compound, offering a comprehensive overview of experimental protocols, data interpretation, and the underlying cellular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities.

The preliminary toxicity assessment of a drug candidate aims to identify potential cytotoxic, apoptotic, and genotoxic liabilities at an early stage. This is achieved by exposing various human cell lines, representing key target organs, to a range of drug concentrations. The data generated from these assays are crucial for making informed decisions about the continued development of the compound and for guiding the design of subsequent in vivo toxicology studies. While no specific in vitro toxicity data for this compound has been publicly available, this guide outlines a robust, tiered approach for such a screening, based on established methodologies and the known toxicological profiles of other beta-blockers.

1. Recommended Cell Lines for Preliminary Toxicity Screening

The selection of appropriate cell lines is fundamental to a meaningful preliminary toxicity screen. To assess the potential for organ-specific toxicity as well as general cytotoxicity, a panel of cell lines is recommended.

-

Cardiomyocytes (e.g., AC16, H9c2): Given that the primary pharmacological target of this compound is the beta-adrenergic receptor, which is abundant in cardiac tissue, assessing its effect on cardiomyocytes is of paramount importance. AC16 (human adult ventricular cardiomyocyte) and H9c2 (rat embryonic cardiomyocyte) cell lines are well-established models for cardiotoxicity studies.

-

Hepatocytes (e.g., HepG2, Huh7): The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Human hepatoma cell lines such as HepG2 and Huh7 are widely used for in vitro hepatotoxicity testing due to their metabolic capabilities and ease of culture.

-

Renal Proximal Tubule Epithelial Cells (e.g., HK-2): The kidneys play a crucial role in drug excretion, making them a potential target for toxicity. The HK-2 cell line, an immortalized human renal proximal tubular epithelial cell line, is a relevant model for nephrotoxicity assessment.

-

Lung Fibroblasts (e.g., MRC-5): As beta-blockers can have effects on the respiratory system, including a human lung fibroblast cell line like MRC-5 can provide insights into potential pulmonary toxicity.

-

General Cytotoxicity Model (e.g., HEK293): A human embryonic kidney cell line, HEK293, is often used as a general model for cytotoxicity due to its robust growth characteristics and ease of transfection, should mechanistic studies be required.

2. Experimental Protocols

A tiered approach to toxicity testing is recommended, starting with general cytotoxicity assays and progressing to more specific assays to elucidate the mechanism of cell death.

2.1. Cell Viability and Cytotoxicity Assays

These assays are the first step in assessing the toxic potential of this compound. They provide quantitative data on the concentration-dependent effects of the compound on cell viability.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-